molecular formula C14H15N3O B11948133 4-Phenyl-1-(P-tolyl)semicarbazide CAS No. 21900-68-5

4-Phenyl-1-(P-tolyl)semicarbazide

Cat. No.: B11948133
CAS No.: 21900-68-5
M. Wt: 241.29 g/mol
InChI Key: PTPUGNZEEMRUKX-UHFFFAOYSA-N
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Description

4-Phenyl-1-(P-tolyl)semicarbazide is an organic compound with the molecular formula C14H15N3O It is a semicarbazide derivative, characterized by the presence of a phenyl group and a p-tolyl group attached to the semicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(P-tolyl)semicarbazide can be achieved through a one-pot two-step approach. The process involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate and a primary or secondary amine. This is followed by the interaction of the carbamate with hydrazine to yield the semicarbazide .

Industrial Production Methods: The use of carbamates and hydrazine in large-scale synthesis is common in the production of semicarbazide derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1-(P-tolyl)semicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Phenyl-1-(P-tolyl)semicarbazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(P-tolyl)semicarbazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Phenyl-4-(O-tolyl)semicarbazide
  • 1-Phenyl-4-(M-tolyl)semicarbazide
  • 1,1-Dimethyl-4-(P-tolyl)semicarbazide

Comparison: 4-Phenyl-1-(P-tolyl)semicarbazide is unique due to the presence of both phenyl and p-tolyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

CAS No.

21900-68-5

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-(4-methylanilino)-3-phenylurea

InChI

InChI=1S/C14H15N3O/c1-11-7-9-13(10-8-11)16-17-14(18)15-12-5-3-2-4-6-12/h2-10,16H,1H3,(H2,15,17,18)

InChI Key

PTPUGNZEEMRUKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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